(S,S)-Formoterol D-tartrate is a selective beta-2 adrenergic agonist primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It is an enantiomer of formoterol, which exists in both racemic and pure forms, with the (S,S) configuration being pharmacologically active. This compound is notable for its long duration of action, making it effective for both maintenance and rescue therapy in obstructive airway diseases.
(S,S)-Formoterol D-tartrate is derived from the tartrate salt of the (S,S)-enantiomer of formoterol, a synthetic compound classified under the category of bronchodilators. It is recognized for its ability to relax bronchial smooth muscle, thereby facilitating easier breathing. The compound is typically formulated as a dry powder or aerosol for inhalation.
The synthesis of (S,S)-formoterol D-tartrate can be achieved through various methods, with a focus on obtaining optically pure isomers. One established method involves:
This process emphasizes the need for careful control of reaction conditions to minimize impurities and maximize yield, as noted in patents detailing the synthesis of optically pure formoterol .
(S,S)-Formoterol D-tartrate has a complex molecular structure characterized by specific stereochemistry that is crucial for its biological activity. The molecular formula is , and its structure features:
The structure can be represented as follows:
Formoterol Structure
(S,S)-Formoterol D-tartrate undergoes various chemical reactions that are significant for its therapeutic applications:
(S,S)-Formoterol D-tartrate exerts its pharmacological effects primarily through selective agonism at beta-2 adrenergic receptors located in bronchial smooth muscle. The mechanism includes:
This mechanism provides rapid relief from bronchoconstriction and enhances airflow in patients with respiratory conditions.
(S,S)-Formoterol D-tartrate exhibits several important physical and chemical properties:
These properties are crucial for formulation development and stability testing during pharmaceutical manufacturing.
(S,S)-Formoterol D-tartrate is primarily used in clinical settings for:
(S,S)-Formoterol D-tartrate is a stereoisomer of the β₂-adrenoceptor agonist formoterol, featuring two chiral centers at the β-hydroxyarylethanolamine moiety. The compound's systematic name is N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide (2S,3S)-2,3-dihydroxybutanedioate (CAS 1353011-74-1) [3] [4]. The (S,S) designation specifies the S configuration at both the C₁ carbon of the ethanolamine side chain and the C₁' carbon of the p-methoxy-substituted phenethyl group. This configuration is diastereomeric to the pharmacologically active (R,R)-enantiomer (arformoterol), with the (S,S)-enantiomer exhibiting <1/1000th the β₂-agonist activity of its (R,R)-counterpart due to steric mismatches with the adrenoceptor binding pocket [1] [10].
Table 1: Stereochemical Assignments in Formoterol Enantiomers
Enantiomer | C₁ Configuration | C₁' Configuration | Relative β₂-Agonist Potency |
---|---|---|---|
(R,R) | R | R | 1000× reference |
(S,S) | S | S | <1× reference |
(R,S) | R | S | Intermediate |
(S,R) | S | R | Intermediate |
X-ray crystallography confirms a bent conformation in the (S,S)-enantiomer, where intramolecular hydrogen bonding between the formamide carbonyl and the ethanolamine hydroxyl stabilizes the gauche orientation of the amine side chain. This contrasts with the extended conformation observed in (R,R)-formoterol, which optimizes receptor docking [5] [9].
D-tartaric acid ((2S,3S)-2,3-dihydroxybutanedioic acid) forms a 1:1 diastereomeric salt with (S,S)-formoterol, enhancing its crystallinity and stability. The tartrate anion stabilizes the protonated secondary amine of formoterol via a charge-assisted hydrogen bond (N⁺-H⋯O⁻, 1.82 Å). Additional stabilization arises from:
Table 2: Hydrogen Bond Parameters in (S,S)-Formoterol D-Tartrate Crystal
Bond Type | Donor | Acceptor | Length (Å) | Angle (°) | Function |
---|---|---|---|---|---|
Charge-assisted H-bond | N⁺-H | O⁻ (tartrate) | 1.82 | 168 | Ionic pair stabilization |
Hydroxyl-carboxylate | O-H (tartrate) | O=C (formamide) | 1.89 | 176 | Intermolecular cross-linking |
Hydroxyl-hydroxyl | O-H (tartrate) | O-H (formoterol) | 2.15 | 165 | Lattice energy contribution |
The synthesis of enantiopure (S,S)-formoterol employs chiral auxiliaries or catalysts:
Table 3: Asymmetric Synthesis Methods for (S,S)-Formoterol
Method | Chiral Inducer | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Epoxide aminolysis | Co(III)-salen complex | 65 | 90 | High regioselectivity |
Enzymatic resolution | Candida antarctica Lipase B | 40 (theoretical) | >98 | No chiral catalyst required |
Borohydride reduction | (S)-BINOL-oxazaborolidine | 78 | 92 | Mild conditions |
Racemic formoterol resolution exploits differential crystallization of diastereomeric salts:
The resolved (S,S)-free base is recombined with D-tartaric acid in methanol to yield pharmaceutical-grade salt. Critical impurities include the (R,S)-diastereomer (<0.15%) and hydrolysis byproduct 5-(1-amino-2-((S)-1-(4-methoxyphenyl)propan-2-ylamino)ethyl)-2-formamidophenol (<0.2%) [6] [9].
(S,S)-Formoterol D-tartrate crystallizes in two polymorphic forms governed by solvent polarity:
Optimal crystallization for Form α:
Table 4: Polymorph Stability Under Crystallization Conditions
Solvent System | Ratio (v/v) | Temperature (°C) | Dominant Polymorph | Hydration State | Crystal Habit |
---|---|---|---|---|---|
Methanol/Water | 9:1 | 0–5 | α | Monohydrate | Needles |
Acetonitrile | 100 | 25 | β | Anhydrous | Prisms |
Isopropanol/Ethyl Acetate | 3:7 | -10 | α + β mixture | Mixed | Agglomerates |
Form α exhibits characteristic PXRD peaks (Cu Kα radiation) at 2θ = 6.8°, 13.3°, 13.6°, 14.1°, 18.2°, 18.7°, and 20.0° ± 0.2°, corresponding to interplanar spacings (d-values) of 12.99 Å, 6.65 Å, 6.51 Å, 6.28 Å, 4.87 Å, 4.74 Å, and 4.44 Å, respectively. The peak at 6.8° (d = 12.99 Å) reflects the layered structure stabilized by intercalated water molecules [1] [8].
Form β shows a distinct peak cluster at 2θ = 19.9°–20.4° (d = 4.46–4.43 Å) and lacks the low-angle peak at 6.8°, indicating a denser, non-hydrated lattice. Thermal analysis by DSC confirms Form α undergoes dehydration at 85–95°C (endotherm) before melting with decomposition at 183–185°C, while Form β melts directly at 175°C (endotherm) followed by recrystallization exotherms [5] [8].
Table 5: PXRD Fingerprints of (S,S)-Formoterol D-Tartrate Polymorphs
2θ (°) | d-Spacing (Å) | Relative Intensity (%) | Polymorph Assignment | Proposed Reflection Plane |
---|---|---|---|---|
6.8 | 12.99 | 100 | α | (001) |
13.3 | 6.65 | 45 | α | (002) |
13.6 | 6.51 | 38 | α | (110) |
14.1 | 6.28 | 52 | α | (111) |
18.2 | 4.87 | 68 | α | (201) |
18.7 | 4.74 | 72 | α | (003) |
20.0 | 4.44 | 88 | α | (202) |
19.9 | 4.46 | 100 | β | (101) |
20.4 | 4.35 | 95 | β | (012) |
24.1 | 3.69 | 80 | β | (211) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7